Methyl benzyl-DL-serinate

Antiviral Innate Immunity RNase L Modulation

Methyl benzyl-DL-serinate (CAS 144001-42-3) is a racemic mixture of N-benzyl-DL-serine methyl ester, providing both enantiomers for stereochemical studies. With sub-nanomolar RNase L activation (IC50 2.30 nM), it serves as a unique chemical probe for antiviral innate immunity research. The orthogonal N-benzyl/methyl ester protection strategy enables selective deprotection—hydrogenolysis for the benzyl group and hydrolysis for the ester—making it ideal for solid-phase peptide synthesis and diastereomeric diketopiperazine construction. Choose this DL-mixture when stereopure analogs fail to provide the required racemic baseline or biological activity.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 144001-42-3
Cat. No. B189539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzyl-DL-serinate
CAS144001-42-3
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)NCC1=CC=CC=C1
InChIInChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3
InChIKeyGMZGWPPEZCREPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl benzyl-DL-serinate (CAS 144001-42-3) – A Racemic N-Benzyl Serine Methyl Ester Building Block


Methyl benzyl-DL-serinate (CAS 144001-42-3), also known as N-benzyl-DL-serine methyl ester, is a racemic mixture of a protected serine derivative . It is a white to off-white solid with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . The compound features a methyl ester protecting the carboxylic acid and a benzyl group on the α-amine, making it a versatile intermediate in peptide and small molecule synthesis . Its DL-configuration means it contains both L- and D-enantiomers, distinguishing it from stereopure analogs like Methyl benzyl-L-serinate (CAS 123639-56-5) and Methyl benzyl-D-serinate (CAS 131110-76-4) .

Why Methyl benzyl-DL-serinate Cannot Be Substituted with Other Serine Derivatives


Although Methyl benzyl-DL-serinate belongs to the class of N-substituted serine methyl esters, it cannot be interchanged with close analogs due to critical differences in stereochemistry and functional group protection. Unlike stereopure L- or D-enantiomers, the racemic DL-mixture provides both enantiomers, which can be essential for applications where stereochemical outcomes are being studied or where a racemic precursor is specifically required for synthetic pathways . Furthermore, the presence of the N-benzyl group, as opposed to other N-protecting groups (e.g., Boc, Fmoc), dictates unique reactivity, solubility, and deprotection conditions that are not matched by analogs [1]. Substituting with an unprotected serine ester or a differently protected derivative will alter reaction outcomes and yields. The quantitative evidence below underscores specific performance metrics where this compound demonstrates measurable differentiation from its closest comparators.

Quantitative Evidence for Selecting Methyl benzyl-DL-serinate over Analogous Serine Derivatives


RNase L Activation: Methyl benzyl-DL-serinate Exhibits a Sub-Nanomolar IC50

Methyl benzyl-DL-serinate demonstrates potent activation of RNase L, a key enzyme in the antiviral innate immune response. In a cell-free protein synthesis inhibition assay using mouse L cell extracts, the compound inhibited protein synthesis with an IC50 of 2.30 nM [1]. While this data point is derived from a single primary source, it represents a unique and quantifiable biological activity not reported for the stereopure enantiomers (Methyl benzyl-L-serinate or Methyl benzyl-D-serinate) or for other N-protected serine methyl esters (e.g., N-Boc-serine methyl ester). This suggests a specific interaction profile that may be attributed to the racemic mixture or the specific N-benzyl modification.

Antiviral Innate Immunity RNase L Modulation

Stereochemical Versatility: Racemic DL-Mixture Offers Distinct Advantages Over Single Enantiomers

Methyl benzyl-DL-serinate is a racemic (DL) mixture, containing both (2R) and (2S) enantiomers . In contrast, closely related compounds are often sold as single enantiomers: Methyl benzyl-L-serinate (CAS 123639-56-5) and Methyl benzyl-D-serinate (CAS 131110-76-4). The DL-mixture is specifically required when the stereochemical outcome of a reaction is under investigation, for use as a control in chiral chromatography, or when a racemic precursor is needed for a synthetic sequence that does not require stereocontrol. For example, in the synthesis of diastereomeric diketopiperazines from unprotected N-benzylserine methyl ester, the use of the racemic starting material yields both diastereomeric products for study [1].

Chiral Synthesis Peptidomimetics Asymmetric Catalysis

Selective O-Acylation Reactivity of Unprotected N-Benzylserine Methyl Ester

The unprotected form of N-benzylserine methyl ester, which is structurally identical to Methyl benzyl-DL-serinate but with a free hydroxyl, has been demonstrated to undergo highly selective O-acylation in the presence of an acylating agent and a base, leaving the amine unprotected for subsequent reactions [1]. This chemoselectivity is critical for the efficient synthesis of complex molecules like cyclo[Asp-Ser] diketopiperazines [1]. This reactivity profile is a direct consequence of the N-benzyl protection and is not observed with other common N-protecting groups (e.g., Boc or Fmoc) where the amine is fully blocked and not available for further selective transformations .

Selective Acylation Peptide Synthesis Diketopiperazine Synthesis

Physicochemical Profile: Predicted Boiling Point and Density Provide Processability Guidance

The compound has a predicted boiling point of 351.1 ± 32.0 °C at 760 mmHg and a predicted density of 1.149 ± 0.06 g/cm³ . While these are predicted values, they are consistent across multiple reputable sources and provide a baseline for process chemists. In comparison, the unprotected amino acid derivative (S)-(+)-N-Benzylserine (CAS 17136-45-7) has a molecular weight of 195.22 g/mol and lacks the ester functionality, which significantly alters its solubility and volatility [1]. The methyl ester of Methyl benzyl-DL-serinate provides a balance of lipophilicity (cLogP ≈ 1.57) and reactivity suitable for standard organic chemistry manipulations .

Process Chemistry Formulation Stability

Recommended Research Applications for Methyl benzyl-DL-serinate


RNase L Pathway Activation Studies and Antiviral Drug Discovery

Given its sub-nanomolar IC50 (2.30 nM) for RNase L activation in mouse L cell extracts [1], Methyl benzyl-DL-serinate is a compelling chemical probe for studying the antiviral innate immune response. Researchers can use this compound to activate RNase L and investigate downstream effects on viral RNA degradation and protein synthesis inhibition. Its potency and unique activity profile, not reported for stereopure analogs, make it a valuable tool for target validation and for screening potential antiviral agents that modulate this pathway. The compound's activity should be confirmed in appropriate cellular and in vivo models to establish its utility as a pharmacological tool [1].

Synthesis of Diastereomeric Diketopiperazines for Conformational Analysis

Methyl benzyl-DL-serinate serves as a key starting material for the synthesis of diastereomeric cyclo[Asp-Ser] diketopiperazines [1]. The racemic nature of the DL-mixture is essential, as it provides both stereoisomers necessary to study the impact of stereochemistry on the conformation and biological activity of these cyclic dipeptides. The selective O-acylation of the unprotected N-benzylserine methyl ester, followed by O,N-acyl transfer, is a documented, efficient method for preparing these important scaffolds, which are often used as constrained peptidomimetics [1].

Chiral Method Development and Stereochemical Control Experiments

As a racemic mixture, Methyl benzyl-DL-serinate is an ideal standard for developing and validating chiral separation methods, such as chiral HPLC or SFC [1]. It serves as a control to ensure that a chiral method can adequately resolve the (2R) and (2S) enantiomers. Furthermore, in synthetic chemistry, the DL-mixture is the required starting material when the goal is to generate a racemic product or when the stereochemical outcome of a new reaction is being screened, providing a baseline for comparison with reactions using enantiopure starting materials [1].

Peptidomimetic and Small Molecule Library Synthesis

The combination of an N-benzyl protecting group and a methyl ester makes Methyl benzyl-DL-serinate a versatile building block for the solid-phase or solution-phase synthesis of peptidomimetics and small molecule libraries [1]. The benzyl group can be removed via hydrogenolysis under mild conditions, while the methyl ester can be hydrolyzed or used directly in coupling reactions. This orthogonal protection strategy is a key differentiator from analogs with other protecting groups, allowing for more complex synthetic sequences .

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